

4-tert-Amylphenol: A Substance of Very High Concern - A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Amylphenol

Cat. No.: B045051

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Amylphenol (4-t-AP), also known as p-(1,1-dimethylpropyl)phenol, is an alkylphenol used in various industrial applications, including the manufacturing of resins, and as a component in certain disinfectant sprays.[1] Due to mounting scientific evidence regarding its adverse effects on the environment, 4-t-AP has been identified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation.[2] The primary reason for this classification is its endocrine-disrupting properties, particularly its ability to mimic estrogen and affect aquatic organisms.[3][4] This technical guide provides an in-depth overview of 4-t-AP, focusing on the scientific data that led to its SVHC status, detailed experimental protocols for its assessment, and the signaling pathways it impacts.

Regulatory Status

4-tert-Amylphenol was included in the Candidate List of SVHCs due to its endocrine-disrupting properties for the environment, meeting the criteria of Article 57(f) of the REACH Regulation.[2][5] This designation triggers legal obligations for companies that produce, import, or use the substance, including the requirement to provide safety data sheets and communicate safe use information.[6] The ultimate goal of identifying a substance as an SVHC is to progressively replace it with safer alternatives.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-t-AP is fundamental to assessing its environmental fate and toxicological profile.

Property	Value	Reference
CAS Number	80-46-6	
EC Number	201-280-9	
Molecular Formula	C11H16O	[7]
Molecular Weight	164.24 g/mol	[7]
Appearance	Colorless to beige needles or solid	[8]
Melting Point	88-89 °C	[9]
Boiling Point	255 °C	[9]
Water Solubility	0.19 g/L at 21 °C	[10]
log Pow (Octanol-Water Partition Coefficient)	3.6 at 22 °C	[10]
Vapor Pressure	0.007 mmHg at 25 °C	[8]

Toxicological Profile

The toxicological data for 4-t-AP highlights its potential for adverse health effects, including skin corrosion and endocrine disruption.

Endpoint	Value	Species	Method	Reference
Acute Oral Toxicity (LD50)	1830 mg/kg	Rat	Oral	[11]
Acute Inhalation Toxicity (LC50)	> 5.6 mg/L (4 h)	Rat	Inhalation	[10]
Skin Corrosion/Irritation	Corrosive	Rabbit	Skin	[10][12]
Serious Eye Damage/Irritation	Causes serious eye damage	Rabbit	Eye	[10][12]
Skin Sensitization	May cause an allergic skin reaction	-	OECD Test Guideline 429	[10]
Germ Cell Mutagenicity	Not mutagenic	-	Ames test	[10]
Repeated Dose Oral Toxicity (NOAEL)	200 mg/kg bw/day	Rat	-	[12]

Endocrine Disrupting Effects and Ecotoxicity

The primary concern for 4-t-AP is its endocrine-disrupting activity, particularly its estrogenic effects on aquatic organisms.

Endpoint	Value	Species	Reference
Toxicity to Fish (LC50, 96h)	2.5 mg/L	Pimephales promelas (fathead minnow)	[10]
Predicted No-Effect Concentration (PNEC) - Freshwater	2 µg/L	-	[13]
Estrogenic Effects (Abnormal Sexual Differentiation) - LOEC	224 µg/L	Oryzias latipes (medaka)	[11]
Estrogenic Effects (Vitellogenin Induction) - LOEC	≤ 51.1 µg/L	Oryzias latipes (medaka)	[11]

Experimental Protocols

The identification of 4-t-AP as an endocrine disruptor relies on standardized in vivo and in vitro assays. Below are detailed methodologies for two key in vivo experiments.

Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

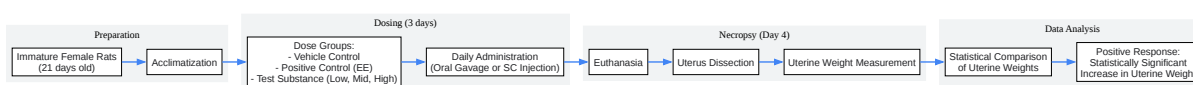
The uterotrophic bioassay is a short-term in vivo screening test for estrogenic properties, based on the measurement of uterine weight increase in female rodents.[\[1\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the estrogenic activity of a substance by measuring the increase in uterine weight (uterotrophic response).

Animal Model: Immature female rats (weaned but not yet pubertal) or young adult ovariectomized female rats are used.[\[14\]](#) This ensures low endogenous estrogen levels, maximizing the sensitivity of the assay.[\[15\]](#)

Procedure:

- **Animal Selection and Acclimatization:** Healthy, immature female rats (approximately 21 days old) are selected and allowed to acclimatize to the laboratory conditions.
- **Dose Groups:** At least three dose groups (low, medium, and high) of the test substance, a vehicle control group, and a positive control group (e.g., ethinyl estradiol) are used. Each group should contain at least six animals.^[14]
- **Administration:** The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection.^[14]
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.
- **Necropsy and Uterine Weight Measurement:** Approximately 24 hours after the final dose, the animals are euthanized.^[14] The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.
- **Data Analysis:** The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.^[14]



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Workflow for the Uterotrophic Bioassay (OECD TG 440).

Fish Sexual Development Test (OECD Test Guideline 234)

This test evaluates the effects of chemicals on the sexual development of fish, from early life stages until sexual differentiation is complete.[16][17][18]

Objective: To assess the potential of a substance to disrupt sexual development in fish by examining endpoints such as sex ratio and vitellogenin levels.[16]

Test Organism: The Japanese medaka (*Oryzias latipes*) is a recommended species due to its short life cycle and the availability of genetic sex markers.[16]

Procedure:

- **Exposure System:** A flow-through system is used to maintain constant concentrations of the test substance.
- **Exposure Period:** Newly fertilized eggs are exposed to at least three concentrations of the test substance and a control. The exposure continues through hatching until the fish are sexually differentiated (approximately 60 days post-hatch).[17]
- **Replicates:** A minimum of four replicate tanks are used for each concentration and the control.[17]
- **Endpoints:** At the end of the exposure period, the following endpoints are measured:
 - **Vitellogenin (VTG) Concentration:** VTG is an egg yolk precursor protein normally found in females. Its presence in males is a biomarker of exposure to estrogenic substances. VTG is typically measured from blood or whole-body homogenates.[16]
 - **Sex Ratio:** The proportion of males, females, and intersex individuals is determined through histological examination of the gonads.[17] In species with genetic sex markers, genotypic sex is compared to phenotypic sex to identify sex reversal.[16]
- **Data Analysis:** The VTG levels and sex ratios in the exposed groups are compared to the control group. Statistically significant changes indicate an endocrine-disrupting effect.

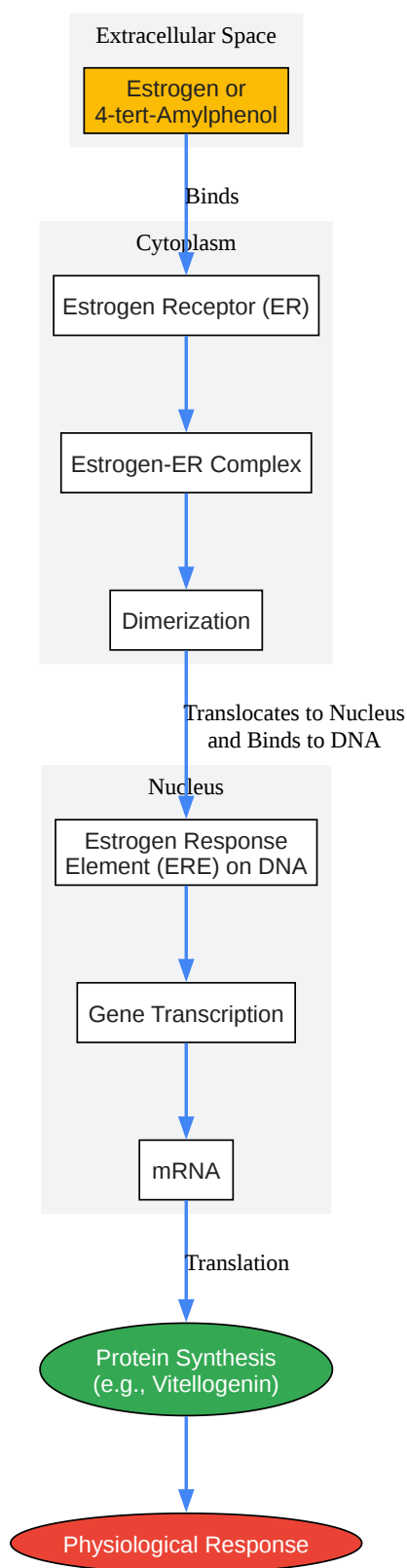
Mechanism of Action: Interference with Estrogen Signaling

4-tert-Amylphenol exerts its endocrine-disrupting effects primarily by acting as an estrogen receptor (ER) agonist.^[3] It binds to estrogen receptors, mimicking the action of the natural hormone 17 β -estradiol and triggering downstream cellular responses.

The estrogen signaling pathway can be broadly divided into genomic and non-genomic pathways.

- **Genomic Pathway:** In the classical genomic pathway, estrogen (or an estrogen mimic like 4-t-AP) binds to the ER in the cytoplasm or nucleus.^[19] This ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.^{[20][21]} This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen.
- **Non-Genomic Pathway:** Estrogens can also elicit rapid cellular responses through non-genomic pathways.^[19] This involves the activation of membrane-associated ERs, which can trigger intracellular signaling cascades, such as the MAPK and PI3K pathways.^{[20][22]}

The binding of 4-t-AP to the estrogen receptor can inappropriately activate these pathways, leading to adverse effects such as the induction of vitellogenin in male fish and alterations in sexual development.



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Genomic Estrogen Receptor Signaling Pathway Disrupted by 4-t-AP.

Conclusion

The classification of **4-tert-Amylphenol** as a Substance of Very High Concern is well-supported by scientific evidence demonstrating its endocrine-disrupting properties, particularly its estrogenic effects on the environment. Standardized toxicological and ecotoxicological assays, such as the uterotrophic bioassay and the fish sexual development test, are crucial for identifying and characterizing these effects. For researchers and professionals in drug development and chemical safety, a thorough understanding of the data, experimental methodologies, and mechanisms of action associated with substances like 4-t-AP is essential for informed risk assessment and the development of safer alternatives.

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